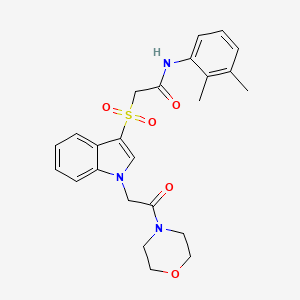
Antimonyl (potassium tartrate trihydrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Antimonyl potassium tartrate trihydrate, also known as tartar emetic or potassium antimonyl tartrate trihydrate, is an antiparasitic agent predominantly used for treating infections caused by the parasite Leishmania . The compound is a metalloid salt in which the antimony is in a trivalent state (SbIII) .
Mode of Action
It is known to have irritant emetic properties and may cause lethal cardiac toxicity among other adverse effects .
Biochemical Pathways
It is known that the compound exhibits more toxic action than pentavalent antimony (pentostam) against leishmania species .
Pharmacokinetics
It is known that the compound is soluble in water , which may impact its bioavailability.
Result of Action
The result of the action of antimonyl potassium tartrate trihydrate is the treatment of infections caused by the parasite Leishmania . The compound has irritant emetic properties and may cause lethal cardiac toxicity among other adverse effects .
Action Environment
The action of antimonyl potassium tartrate trihydrate can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to avoid release to the environment . Furthermore, antimony compounds are toxic to the environment and should be disposed of as hazardous waste . The compound also reacts with strong oxidizing agents .
生化分析
Biochemical Properties
Antimonyl (Potassium Tartrate Trihydrate) plays a significant role in biochemical reactions. It is predominantly used as an antiparasitic agent for treating infections caused by the parasite Leishmania . The compound interacts with various enzymes and proteins within the parasite, disrupting its metabolic processes .
Cellular Effects
Antimonyl (Potassium Tartrate Trihydrate) has profound effects on various types of cells and cellular processes. It has been shown to prevent the repair of DNA double strand breaks (DSBs) caused by γ-irradiation in Chinese hamster ovary cells . This suggests that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Antimonyl (Potassium Tartrate Trihydrate) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, disrupting the normal functioning of the parasite Leishmania .
准备方法
Synthetic Routes and Reaction Conditions: Antimonyl (potassium tartrate trihydrate) is typically synthesized by reacting antimony trioxide (
Sb2O3
) with potassium hydrogen tartrate (KHC4H4O6
) in an aqueous solution. The reaction proceeds as follows:Sb2O3+2KHC4H4O6+3H2O→K2Sb2(C4H2O6)2⋅3H2O
This reaction is carried out under controlled temperature conditions to ensure the formation of the trihydrate form .
Industrial Production Methods: In industrial settings, the production of antimonyl (potassium tartrate trihydrate) involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then heated and stirred continuously to promote complete dissolution and reaction. The resulting solution is cooled to precipitate the crystalline product, which is then filtered, washed, and dried to obtain the final compound .
化学反应分析
Types of Reactions: Antimonyl (potassium tartrate trihydrate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony(V) compounds.
Reduction: It can be reduced to elemental antimony under specific conditions.
Substitution: The tartrate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
- Strong oxidizing agents such as nitric acid (
Oxidation: HNO3
) are used. Reducing agents like hydrogen gas (Reduction: H2
) or sodium borohydride (NaBH4
) are employed.Substitution: Ligand exchange reactions often use other organic acids or chelating agents.
Major Products Formed:
- Antimony pentoxide (
Oxidation: Sb2O5
). Elemental antimony (Reduction: Sb
).Substitution: Various antimony complexes depending on the substituting ligand.
科学研究应用
Antimonyl (potassium tartrate trihydrate) has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of certain ions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Historically used in the treatment of parasitic infections like schistosomiasis and leishmaniasis. .
Industry: Utilized in the textile industry for mordanting and in the preparation of certain dyes.
相似化合物的比较
Sodium stibogluconate: Another antimony-based compound used in the treatment of leishmaniasis.
Meglumine antimoniate: A pentavalent antimony compound also used for similar therapeutic purposes.
Comparison:
Potency: Antimonyl (potassium tartrate trihydrate) is more potent as an emetic compared to its pentavalent counterparts.
Toxicity: It has higher toxicity, which has led to its reduced use in favor of less toxic alternatives like sodium stibogluconate and meglumine antimoniate
属性
CAS 编号 |
28300-74-5 |
|---|---|
分子式 |
C8H4K2O12Sb2 |
分子量 |
613.83 g/mol |
IUPAC 名称 |
dipotassium;antimony(3+);(2R,3R)-2,3-dioxidobutanedioate |
InChI |
InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4/t2*1-,2-;;;;/m11..../s1 |
InChI 键 |
GUJUCWZGYWASLH-SOMOIXMJSA-J |
SMILES |
C12C3C(=O)O[Sb-]4(O3)OC(C5C(=O)O[Sb-](O1)(O5)OC2=O)C(=O)O4.O.O.O.[K+].[K+] |
手性 SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
规范 SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
颜色/形态 |
Colorless liquid |
密度 |
2.6 at 68 °F (USCG, 1999) - Denser than water; will sink 2.6 g/cu cm |
熔点 |
630 to 635 °F (NTP, 1992) |
物理描述 |
Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide. Transparent odorless solid; Efflorescing on exposure to air; Or white solid; [Hawley] Crystalline solid; [MSDSonline] |
溶解度 |
10 to 50 mg/mL at 70 °F (NTP, 1992) Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol; insoluble in alcohol /Hemihydrate/ In water, 83,000 mg/L at 20 °C 1 g dissolves in 12 mL water, 3 mL boiling water 1 gram dissolves in 15 mL glycerol Slightly soluble in water Insoluble in alcohol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide](/img/structure/B2895939.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2895940.png)

![ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2895945.png)





![4-amino-N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2895956.png)
![3-(4-Chlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2895958.png)

